Product packaging for Cholesteryl palmitoleate(Cat. No.:CAS No. 16711-66-3)

Cholesteryl palmitoleate

Cat. No.: B102256
CAS No.: 16711-66-3
M. Wt: 623.0 g/mol
InChI Key: HODJWNWCVNUPAQ-XDOSKZMUSA-N
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Description

Cholesteryl palmitoleate (CAS 16711-66-3) is a cholesterol ester where palmitoleic acid, a monounsaturated fatty acid (C16:1n-7), is esterified to cholesterol. This specific biochemical structure is of significant interest in several areas of biological and pharmaceutical research. Key Research Applications and Value: Lipid Nanoparticle (LNP) Formulation: Unsaturated cholesterol esters like this compound are valuable tools for tuning the physical properties of lipid nanoparticles. They can modulate membrane fluidity and bilayer thickness when interacting with other lipids such as triacylglycerols and phospholipids. This application is critical in the development and optimization of advanced drug delivery systems . Innate Immunity and Mucosal Defense: Research has identified this compound as a natural component of human nasal and bronchial secretions. Studies suggest that this host-derived lipid, alongside other cholesteryl esters, contributes to innate antimicrobial defense, exhibiting activity against various gram-negative and gram-positive bacteria . Cholesterol and Metabolic Studies: The palmitoleic acid component is recognized for its role in metabolism. While studies often focus on the free fatty acid (palmitoleate), its esterified form is relevant in the context of cholesterol metabolism. Research indicates that palmitoleic acid isomers can regulate cholesterol metabolism in distinct ways, influencing synthesis, absorption, and conversion to bile acids, making this compound a compound of interest in cardiovascular and metabolic disease research . Product Information: Molecular Formula: C 43 H 74 O 2 Molecular Weight: 623.1 g/mol CAS Number: 16711-66-3 Synonyms: Cholesteryl cis-9-hexadecenoate, Cholesteryl 9-hexadecenoate, 3β-Hydroxy-5-cholestene 3-palmitoleate . Disclaimer: This product is intended for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C43H74O2 B102256 Cholesteryl palmitoleate CAS No. 16711-66-3

Properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-hexadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H74O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-23-41(44)45-36-28-30-42(5)35(32-36)24-25-37-39-27-26-38(34(4)22-20-21-33(2)3)43(39,6)31-29-40(37)42/h12-13,24,33-34,36-40H,7-11,14-23,25-32H2,1-6H3/b13-12-/t34-,36+,37+,38-,39+,40+,42+,43-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HODJWNWCVNUPAQ-XDOSKZMUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C\CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H74O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801312800
Record name Cholesteryl palmitoleate
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Molecular Weight

623.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name CE(16:1(9Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000658
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

16711-66-3
Record name Cholesteryl palmitoleate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16711-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cholesteryl 9-hexadecenoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016711663
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cholesteryl palmitoleate
Source EPA DSSTox
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Record name CHOLESTERYL PALMITOLEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/132TTN4QMV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name CE(16:1(9Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000658
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biosynthesis and Enzymatic Pathways of Cholesteryl Palmitoleate

Endogenous Palmitoleic Acid Synthesis

The journey to forming cholesteryl palmitoleate (B1233929) begins with the synthesis of its fatty acid component, palmitoleic acid. This process is intricately regulated and involves several key enzymes and metabolic precursors.

Stearoyl-CoA Desaturase-1 (SCD-1) Dependent Desaturation of Palmitic Acid

The primary and most well-understood pathway for palmitoleic acid synthesis in mammals is through the desaturation of palmitic acid. This critical reaction is catalyzed by the enzyme Stearoyl-CoA Desaturase-1 (SCD-1). wikipedia.orgnih.gov SCD-1 is an iron-containing enzyme located in the endoplasmic reticulum that introduces a double bond at the delta-9 position of fatty acyl-CoAs. wikipedia.orgyoutube.com

Contribution of Other Desaturases (e.g., FADS2) to Hexadecenoic Acid Isomers

While SCD-1 is the principal enzyme for producing palmitoleic acid (16:1n-7), other desaturases can also act on palmitic acid to generate different isomers of hexadecenoic acid. One such enzyme is Fatty Acid Desaturase 2 (FADS2), also known as delta-6 desaturase. nih.govmdpi.com

FADS2 is known to catalyze the desaturation of palmitic acid at the C6 position, leading to the formation of sapienic acid (16:1n-10). mdpi.com This creates a distinct metabolic pathway for hexadecenoic acid synthesis. mdpi.com Research has shown that FADS2 can indeed synthesize 16:1n-10 from palmitic acid, providing evidence for a palmitoyl-CoA delta-6 desaturase activity in mammals. nih.gov The expression of FADS2 and its role in producing sapienate are being increasingly studied, particularly in the context of cancer cell metabolism. nih.gove-century.us

Precursors and Metabolic Fluxes in Fatty Acid Biosynthesis

The synthesis of palmitic acid, the precursor to palmitoleic acid, begins with acetyl-CoA. libretexts.orgagriculturejournals.cz This anabolic process occurs in the cytoplasm and is carried out by a multi-enzyme complex called fatty acid synthase. libretexts.org Acetyl-CoA is carboxylated to form malonyl-CoA, and through a series of seven condensation reactions, the 16-carbon saturated fatty acid, palmitic acid, is formed. libretexts.orglibretexts.org

Once synthesized, palmitic acid can be directed towards various metabolic fates, including elongation to form stearic acid or desaturation by enzymes like SCD-1 and FADS2. mdpi.comlibretexts.org The flux of palmitic acid through these different pathways is tightly regulated and determines the cellular profile of fatty acids available for incorporation into more complex lipids, such as cholesteryl esters.

Cholesteryl Esterification Mechanisms

The final step in the formation of cholesteryl palmitoleate is the esterification of a cholesterol molecule with palmitoleic acid. This process is crucial for cholesterol storage and transport and is catalyzed by two main enzymes operating in different cellular compartments.

Acyl-CoA:Cholesterol Acyltransferase (ACAT) Catalysis in Intracellular Cholesterol Esterification

Within the cell, the esterification of cholesterol is primarily carried out by Acyl-CoA:Cholesterol Acyltransferase (ACAT), also known as Sterol O-acyltransferase (SOAT). nih.govwikipedia.org ACAT is an integral membrane protein located in the endoplasmic reticulum. nih.gov It catalyzes the reaction between a long-chain fatty acyl-CoA, such as palmitoleoyl-CoA, and cholesterol to form a cholesteryl ester. nih.govoup.com

This process is vital for cellular cholesterol homeostasis, as it converts excess free cholesterol into a more hydrophobic form that can be stored in cytoplasmic lipid droplets. nih.goviiarjournals.org In mammals, there are two isoforms of ACAT, ACAT1 and ACAT2, which are encoded by separate genes and exhibit different tissue distributions and substrate specificities. nih.govoup.com

Lecithin-Cholesterol Acyltransferase (LCAT) Activity in Plasma Cholesterol Esterification

In the bloodstream, the esterification of cholesterol is predominantly catalyzed by Lecithin-Cholesterol Acyltransferase (LCAT). biovendor.comwikipedia.org LCAT is a soluble enzyme that associates with high-density lipoproteins (HDL) and low-density lipoproteins (LDL) in the plasma. wikipedia.org

LCAT facilitates the transfer of a fatty acid from the sn-2 position of phosphatidylcholine (lecithin) to the free hydroxyl group of cholesterol, forming a cholesteryl ester. e-enm.org This process is a key step in the reverse cholesterol transport pathway, where cholesterol from peripheral tissues is returned to the liver. The resulting cholesteryl esters, including this compound, are sequestered into the hydrophobic core of HDL particles. wikipedia.orge-enm.org While apolipoprotein A-I (ApoA-I) containing lipoproteins are the preferred substrates, LCAT can also esterify cholesterol on other lipoprotein particles. nih.gov

Substrate Specificity and Positional Preference of Esterifying Enzymes

The enzymes responsible for cholesterol esterification exhibit distinct substrate specificities and positional preferences, which dictates the profile of cholesteryl esters produced, including this compound.

Acyl-CoA:cholesterol acyltransferase (ACAT): This intracellular enzyme, located in the endoplasmic reticulum, esterifies cholesterol using fatty acyl-CoA molecules. ksu.edu.sanih.gov In mammals, two isoforms exist, ACAT1 and ACAT2. nih.gov ACAT1 shows a preference for oleoyl-CoA (18:1) over other unsaturated fatty acids like linolenoyl-CoA (18:3) and arachidonoyl-CoA (20:4). nih.gov While ACAT2 is highly selective for cholesterol as its sterol substrate, ACAT1 can esterify other sterols, though it still slightly prefers cholesterol. nih.gov The activity of ACAT is crucial for storing cholesterol in a more hydrophobic form within lipid droplets. ksu.edu.sa

Lecithin-cholesterol acyltransferase (LCAT): This enzyme is primarily found in plasma, associated with high-density lipoprotein (HDL) particles. nih.govuniprot.org LCAT catalyzes the transfer of a fatty acid from a phosphatidylcholine (lecithin) molecule to cholesterol, forming a cholesteryl ester and a lysophosphatidylcholine. plos.orgacs.orgpnas.org LCAT is central to the maturation of HDL particles, transforming them from nascent, discoidal shapes to mature, spherical particles as they accumulate a core of non-polar cholesteryl esters. plos.org

LCAT typically exhibits a strong preference for transferring the fatty acid located at the sn-2 position of phosphatidylcholine. acs.org However, this positional specificity can be modulated by the types of fatty acids present at both the sn-1 and sn-2 positions. acs.org For instance, the presence of certain fatty acids like arachidonic acid (20:4) or docosahexaenoic acid (22:6) at the sn-2 position can lead to the enzyme transferring a significant amount of the sn-1 acyl group instead. acs.orgsemanticscholar.org LCAT's preference for specific phosphatidylcholine molecular species, such as those containing 16:0-18:2 or 18:0-18:2, is a key determinant of the composition of plasma cholesteryl esters. uniprot.orgnih.gov

Table 1: Substrate and Positional Specificity of Esterifying Enzymes
EnzymeLocationAcyl Group SourceSubstrate Preferences & Specificity
ACAT1 Intracellular (Endoplasmic Reticulum)Fatty Acyl-CoAPrefers oleoyl-CoA (18:1) over many other unsaturated fatty acyl-CoAs. nih.gov Slightly prefers cholesterol over other sterols like sitosterol. nih.gov
ACAT2 Intracellular (Intestine, Liver)Fatty Acyl-CoAHighly selective for cholesterol as the sterol substrate. nih.gov Important for generating cholesteryl esters from dietary and newly synthesized cholesterol. uic.edu
LCAT Plasma (associated with HDL)sn-2 position of Phosphatidylcholine (PC)Strongly prefers the sn-2 acyl group of PC. acs.org Specificity is altered by the acyl groups at both sn-1 and sn-2 positions; for example, 20:4 or 22:6 at sn-2 increases transfer from sn-1. acs.orgsemanticscholar.org Has a preference for PC species containing 16:0-18:2 or 18:0-18:2. uniprot.orgnih.gov

Isomeric Considerations in Palmitoleate Metabolism

The term "palmitoleic acid" most commonly refers to cis-9-hexadecenoic acid (16:1n-7), but it exists in multiple isomeric forms, including a trans geometric isomer and several positional isomers, which have distinct metabolic origins and fates.

Biotransformation and Metabolic Fates of Cis- and Trans-Palmitoleic Acid

The geometric configuration of the double bond in palmitoleic acid significantly influences its metabolic impact. Cis-palmitoleic acid (cPOA) is the form endogenously synthesized in the liver and adipose tissue from palmitic acid, while trans-palmitoleic acid (tPOA), also known as palmitelaidic acid, is primarily obtained from dietary sources like ruminant-derived dairy and meat products. rsc.orghealthmatters.ionih.gov

Studies comparing the two isomers have revealed different effects on cholesterol metabolism. In mice fed a high-fat diet, tPOA administration was shown to reduce serum cholesterol, low-density lipoprotein (LDL), and hepatic free cholesterol, whereas cPOA had no effect on these parameters. nih.gov A key mechanistic difference is that tPOA, but not cPOA, inhibits intestinal cholesterol absorption by downregulating the Niemann-Pick C1-Like 1 (NPC1L1) transporter. nih.gov Both isomers appear to reduce cholesterol synthesis by decreasing the expression of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis. nih.govnih.gov

Pharmacokinetic analysis in mice shows that tPOA is rapidly absorbed and distributed to various tissues. nih.gov It undergoes bioconversion to other beneficial fatty acids, including trans-vaccenic acid (TVA) and conjugated linoleic acid (CLA). nih.gov

Table 2: Comparison of Cis- and Trans-Palmitoleic Acid Metabolism
Featurecis-Palmitoleic Acid (cPOA)trans-Palmitoleic Acid (tPOA)
Primary Origin Endogenous synthesis from palmitic acid via SCD1 enzyme. rsc.orgresearchgate.netDietary (e.g., dairy, ruminant fats). rsc.orgnih.govresearchgate.net
Effect on Cholesterol Absorption No effect on intestinal NPC1L1 expression. nih.govInhibits intestinal cholesterol absorption by downregulating NPC1L1. nih.gov
Effect on Cholesterol Synthesis Reduces HMGCR expression, a rate-limiting enzyme in synthesis. nih.govReduces HMGCR expression, a rate-limiting enzyme in synthesis. nih.gov
Effect on Serum Cholesterol (in hyperlipidemic mice) No significant reduction. nih.govReduces total serum cholesterol and LDL. nih.gov
Biotransformation Can be elongated to cis-vaccenic acid (18:1n-7). mdpi.comCan be converted to trans-vaccenic acid (TVA) and conjugated linoleic acid (CLA). nih.gov

Interplay with Other Hexadecenoic Fatty Acid Positional Isomers (e.g., Sapienic, Hypogeic Acids)

Beyond the common palmitoleic acid (16:1n-7), other positional isomers of hexadecenoic acid exist in the body, each with a unique biosynthetic pathway. mdpi.complos.orgsemanticscholar.org The primary isomers include:

Palmitoleic Acid (9-cis-16:1 or 16:1n-7): Synthesized from palmitic acid by the delta-9 desaturase enzyme (SCD1). mdpi.comnih.govresearchgate.net

Sapienic Acid (6-cis-16:1 or 16:1n-10): Synthesized from palmitic acid by the delta-6 desaturase enzyme (FADS2). mdpi.complos.orgnih.govresearchgate.net This isomer is notably found in human sebum. plasticsurgerykey.com

Hypogeic Acid (7-cis-16:1 or 16:1n-9): Produced from the partial beta-oxidation of oleic acid (18:1n-9). mdpi.comnih.govresearchgate.net It has been identified in the lipid droplets of foamy monocytes. mdpi.commdpi.com

The metabolic fate of these isomers can differ. Sapienic acid, for instance, can undergo further metabolism through elongation and desaturation to form sebaleic acid (5-cis,8-cis-18:2), a polyunsaturated fatty acid unique to the n-10 series. researchgate.netresearchgate.netmdpi.com Interestingly, one study using a colon cancer cell line (Caco-2) found that supplementation with sapienic acid led to the formation of cholesteryl esters, an effect not observed with palmitic or palmitoleic acid supplementation. mdpi.comnih.gov This suggests a specific metabolic channeling of sapienic acid towards cholesterol esterification in certain cellular contexts, representing a key point of interplay and differentiation among the hexadecenoic acid isomers. The metabolism of all three major isomers—palmitoleic, sapienic, and hypogeic—is regulated in part by group VIA calcium-independent phospholipase A2 (iPLA2β), which controls their mobilization from phospholipids (B1166683). nih.govresearchgate.net

Table 3: Characteristics of Hexadecenoic Fatty Acid Positional Isomers
Isomer NameStructureBiosynthetic PathwayKey Metabolic Features
Palmitoleic Acid 16:1n-7 (Δ9)Desaturation of palmitic acid by delta-9 desaturase (SCD1). mdpi.comnih.govActs as a lipokine; involved in systemic lipid metabolism. nih.gov Can be elongated to 18:1n-7. mdpi.com
Sapienic Acid 16:1n-10 (Δ6)Desaturation of palmitic acid by delta-6 desaturase (FADS2). mdpi.comnih.govComponent of human sebum. plasticsurgerykey.com Can be metabolized to sebaleic acid (18:2n-10). researchgate.netresearchgate.net May be preferentially used for cholesteryl ester formation in some cells. mdpi.com
Hypogeic Acid 16:1n-9 (Δ7)Partial β-oxidation of oleic acid (18:1n-9). mdpi.comnih.govFound in foamy monocytes. mdpi.commdpi.com Considered a potential biomarker in atherosclerosis. mdpi.com

Cellular Metabolism and Transport Dynamics of Cholesteryl Palmitoleate

Intracellular Processing and Lipid Partitioning

The intracellular life of cholesteryl palmitoleate (B1233929) begins with the uptake and activation of its fatty acid precursor, palmitoleic acid. Once synthesized, it is predominantly stored within and mobilized from specialized organelles known as lipid droplets.

The journey of palmitoleic acid from the extracellular environment into the cell and its subsequent activation is a critical first step for the synthesis of cholesteryl palmitoleate. This process involves multiple proteins and enzymatic reactions.

Long-chain fatty acids (LCFAs) like palmitoleic acid enter cells via both passive diffusion and, more significantly, protein-mediated transport. imrpress.com A variety of transporter proteins are located on the plasma membrane to facilitate this uptake, including fatty acid translocase (FAT/CD36), plasma membrane fatty acid-binding proteins (FABPpm), and fatty acid transport proteins (FATPs). imrpress.com Once inside the cell, fatty acid-binding proteins (FABPs) bind to the LCFAs and transport them to specific organelles for metabolism. imrpress.com

Before palmitoleic acid can be used for esterification or other metabolic processes, it must be "activated." This activation is an enzymatic process catalyzed by a family of enzymes known as long-chain acyl-CoA synthetases (ACSLs). nih.gov These enzymes, which are found in locations such as the endoplasmic reticulum (ER) and mitochondria, catalyze the esterification of the fatty acid with coenzyme A (CoA) to form palmitoleoyl-CoA. nih.govbiologists.com This conversion is essential, as acyl-CoAs, not free fatty acids, are the direct substrates for the synthesis of complex lipids, including cholesteryl esters. imrpress.com Some FATP family members also possess acyl-CoA synthetase activity, functionally coupling the transport of fatty acids across the membrane with their activation. physiology.org This process, sometimes termed vectorial acylation, helps to maintain a low intracellular concentration of free fatty acids, driving further uptake. physiology.org

Table 1: Key Proteins in Fatty Acid Uptake and Activation

Protein Family Specific Examples Primary Function Cellular Location
Fatty Acid Transporters FAT/CD36, FATP1-6, FABPpm Facilitate the transport of long-chain fatty acids across the plasma membrane. Plasma Membrane
Fatty Acid-Binding Proteins FABP1-9 Bind and transport fatty acids within the cytoplasm to various organelles. Cytoplasm

| Acyl-CoA Synthetases | ACSL1, ACSL4 | Catalyze the activation of fatty acids to their CoA esters (e.g., palmitoleoyl-CoA). | Endoplasmic Reticulum, Mitochondria |

This table summarizes the major protein families involved in the initial steps of fatty acid processing, leading to the formation of the acyl-CoA precursors required for this compound synthesis.

Once cholesterol is esterified with palmitoleoyl-CoA by the action of acyl-CoA:cholesterol acyltransferases (ACAT), the resulting this compound is sequestered into lipid droplets (LDs). nih.gov These organelles serve as the primary cellular sites for neutral lipid storage and are highly dynamic. creative-proteomics.com LDs originate from the endoplasmic reticulum, where the synthesis of neutral lipids like cholesteryl esters and triacylglycerols occurs. nih.gov The accumulation of these hydrophobic molecules between the leaflets of the ER membrane leads to the budding off of a mature LD, which consists of a neutral lipid core surrounded by a phospholipid monolayer and associated proteins. nih.govcreative-proteomics.com

The composition of LDs can vary depending on the cell type. For example, adipocyte LDs are primarily filled with triacylglycerols, whereas macrophages and hepatocytes store a mixture of triacylglycerols and cholesteryl esters. creative-proteomics.com In steroidogenic cells, LDs are particularly rich in cholesteryl esters, which serve as the preferred source of cholesterol for steroid hormone synthesis. researchgate.net The sequestration of cholesterol into cholesteryl esters and their storage in LDs is a crucial protective mechanism, preventing the cytotoxic effects that can arise from an excess of free cholesterol in cellular membranes. creative-proteomics.com

The mobilization of stored this compound is a tightly regulated process essential for releasing free cholesterol and fatty acids to meet cellular demands. nih.gov This process, known as lipolysis, is initiated by the hydrolysis of the cholesteryl ester bond. In macrophages, this reaction is catalyzed by neutral cholesteryl ester hydrolase (CEH), which is considered a rate-limiting step in the release of free cholesterol for efflux from the cell. nih.gov The free cholesterol generated can then be transported to various cellular locations, such as the plasma membrane for efflux to high-density lipoproteins (HDL) or to the ER for other metabolic uses. nih.govahajournals.org The physical state of the lipids within the droplet can influence the rate of hydrolysis; cholesteryl esters in isotropic (liquid) droplets are hydrolyzed more rapidly than those in anisotropic (liquid-crystalline) states. nih.gov

The activated form of palmitoleic acid, palmitoleoyl-CoA, is not exclusively used for the synthesis of cholesteryl esters. It is also a key building block for the synthesis of other major lipid classes, namely phospholipids (B1166683) and triacylglycerols (TAGs). imrpress.com The allocation of palmitoleoyl-CoA to these different metabolic fates is a critical node in cellular lipid homeostasis.

Triacylglycerol (TAG) Synthesis: TAGs are synthesized in the endoplasmic reticulum primarily through the glycerol-3-phosphate pathway. nih.gov In this pathway, two fatty acyl-CoA molecules are sequentially added to a glycerol-3-phosphate backbone to form phosphatidic acid. nih.gov After a phosphate (B84403) group is removed to yield diacylglycerol (DAG), a third acyl-CoA, which can be palmitoleoyl-CoA, is attached by the enzyme diacylglycerol acyltransferase (DGAT) to form a TAG molecule. nih.gov These TAGs are then, along with cholesteryl esters, packaged into lipid droplets. mdpi.com

Phospholipid Synthesis: Phospholipids, the primary components of all cellular membranes, also incorporate fatty acids like palmitoleate. The synthesis of the most common phospholipid, phosphatidylcholine (PC), primarily occurs via the Kennedy pathway. nih.gov This process involves the reaction of diacylglycerol (DAG) with CDP-choline. nih.gov Therefore, if palmitoleate is one of the fatty acids on the DAG backbone, it becomes integrated into the resulting phospholipid molecule. Additionally, existing phospholipids can be remodeled through a deacylation-reacylation cycle known as the Lands pathway. mdpi.com In this cycle, a phospholipase A2 removes a fatty acid from a phospholipid, and an acyltransferase then re-esterifies the resulting lysophospholipid with a different acyl-CoA, such as palmitoleoyl-CoA. mdpi.com

The integration of palmitoleate into these complex lipids influences the physical properties of membranes and lipid droplets, affecting fluidity and cellular signaling processes. researchgate.netmdpi.com

Lipoprotein-Mediated Transport and Exchange

This compound, being highly hydrophobic, cannot travel freely in the aqueous environment of the blood. Instead, it is packaged into and transported by lipoproteins, which are complex particles composed of a neutral lipid core (containing cholesteryl esters and triglycerides) and a surface coat of phospholipids, free cholesterol, and apolipoproteins. sigmaaldrich.com

Cholesteryl esters, including this compound, are found in all major lipoprotein classes: high-density lipoprotein (HDL), low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL). hmdb.ca However, their concentration and origin differ among these particles.

High-Density Lipoprotein (HDL): HDL particles are central to a process called reverse cholesterol transport, where excess cholesterol is removed from peripheral tissues and returned to the liver. sigmaaldrich.com Much of the this compound in plasma is initially formed on the surface of HDL particles. The enzyme lecithin-cholesterol acyltransferase (LCAT), which is associated with HDL, catalyzes the transfer of a fatty acid from a phospholipid (lecithin) to free cholesterol, forming a cholesteryl ester. hmdb.capressbooks.pub This newly synthesized, nonpolar cholesteryl ester moves into the core of the HDL particle.

Very-Low-Density Lipoprotein (VLDL): VLDL particles are assembled and secreted by the liver to transport endogenously synthesized triglycerides and cholesterol to peripheral tissues. sigmaaldrich.com While they primarily carry triglycerides, they also contain cholesteryl esters. sigmaaldrich.com A significant portion of the cholesteryl esters in VLDL is acquired from HDL in the circulation through a transfer process. ceu.esvu.nl

Low-Density Lipoprotein (LDL): LDL particles are the primary carriers of cholesterol to most tissues in the body. sigmaaldrich.com They are derived from VLDL particles in the bloodstream after much of the triglyceride content has been removed by lipoprotein lipase (B570770). nih.gov This conversion process results in a particle that is relatively enriched in cholesteryl esters, including this compound, which were originally formed on HDL and transferred to the VLDL precursor. nih.govnih.gov

Table 2: General Characteristics of Major Plasma Lipoproteins

Lipoprotein Primary Function Major Core Lipid(s) Key Apolipoproteins
VLDL Transport of endogenous triglycerides from liver Triglycerides ApoB-100, ApoE, ApoC
LDL Delivery of cholesterol to peripheral tissues Cholesteryl Esters ApoB-100

| HDL | Reverse cholesterol transport (from tissues to liver) | Cholesteryl Esters, Phospholipids | ApoA-I, ApoA-II |

This table provides a simplified overview of the main lipoprotein classes involved in the transport of this compound.

The distribution of this compound among the different lipoprotein classes is not static but is constantly being remodeled in the plasma. This dynamic exchange is primarily mediated by the cholesteryl ester transfer protein (CETP). wikipedia.org

CETP is a plasma protein that facilitates the transport of neutral lipids between lipoproteins. plos.org Its main function is to mediate the heteroexchange of cholesteryl esters and triglycerides. wikipedia.org CETP collects cholesteryl esters, such as this compound, from the core of HDL particles and exchanges them for triglycerides from the core of triglyceride-rich lipoproteins like VLDL. ceu.es

This transfer has profound consequences for lipoprotein metabolism:

It enriches VLDL and its remnant particles (which eventually become LDL) with cholesteryl esters.

It depletes HDL of cholesteryl esters while enriching it with triglycerides, making the HDL particle a substrate for enzymes like hepatic lipase, which can lead to smaller HDL particles that are cleared more rapidly from circulation. nih.gov

Table 3: Key Proteins in Lipoprotein Remodeling

Protein Primary Function Associated Lipoprotein(s)
Lecithin-Cholesterol Acyltransferase (LCAT) Esterifies free cholesterol on HDL, forming cholesteryl esters. HDL
Cholesteryl Ester Transfer Protein (CETP) Exchanges cholesteryl esters from HDL for triglycerides from VLDL/LDL. HDL, VLDL, LDL
Hepatic Lipase (HL) Hydrolyzes triglycerides and phospholipids in HDL and VLDL remnants. HDL, VLDL Remnants

| Lipoprotein Lipase (LPL) | Hydrolyzes triglycerides in VLDL, initiating conversion to LDL. | VLDL |

This table highlights the key enzymes and transfer proteins that govern the synthesis and intermolecular exchange of cholesteryl esters like this compound in the bloodstream.

Cellular Cholesterol Efflux Pathways Modulated by Palmitoleate

Cellular cholesterol efflux is the first and often rate-limiting step in reverse cholesterol transport (RCT), a major atheroprotective process. mdpi.comnih.gov This process involves the removal of excess cholesterol from peripheral cells, such as macrophages within arterial walls, and its transport back to the liver for excretion. researchgate.netmdpi.com The modulation of this pathway by fatty acids like palmitoleate is a key area of research. Studies have shown that palmitoleate can influence the function of critical proteins involved in cholesterol efflux, although the findings can vary depending on the experimental model and conditions.

For instance, one study found that palmitoleate, as a component of the free fatty acids released by lipoprotein lipase (LPL) hydrolysis, impaired cholesterol efflux in THP-1 macrophages. nih.govresearchgate.net Conversely, other research has demonstrated that palmitoleate can stimulate cholesterol efflux. researchgate.netoup.com A diet supplemented with palmitoleate was shown to reduce the progression of atherosclerosis in LDL receptor-deficient mice, a change associated with an improved capacity for cholesterol efflux. mowoodspet.com.twnih.gov

The ATP-Binding Cassette (ABC) family of transporters are crucial for mediating the efflux of cholesterol and other sterols from cells. researchgate.netnih.gov The primary transporters involved in this process are ABCA1, ABCG1, and the heterodimer ABCG5/ABCG8. researchgate.netnih.gov Palmitoleate has been shown to directly or indirectly influence the activity of these transporters.

ABCA1 (ATP-Binding Cassette Transporter A1): This transporter facilitates the efflux of cholesterol to lipid-poor apolipoprotein A-I (apoA-I), the main protein component of high-density lipoprotein (HDL). mdpi.comyoutube.com Research has shown that palmitoleic acid can increase cholesterol efflux specifically through the ABCA1 transporter. researchgate.netoup.com In studies using Baby Hamster Kidney (BHK) cells engineered to express human ABCA1, apoB-depleted plasma from mice fed a palmitoleate-rich diet demonstrated a 20% increase in cholesterol efflux capacity compared to control groups. mowoodspet.com.twnih.gov

ABCG1 (ATP-Binding Cassette Transporter G1): ABCG1 promotes cholesterol efflux to mature HDL particles. mdpi.comnih.gov The effect of palmitoleate on ABCG1 is less clear and appears to be context-dependent. While some studies suggest that fatty acids can activate G protein-coupled receptors (GPRs) leading to increased ABCG1 expression and efflux researchgate.net, other direct investigations have not observed a significant stimulation of ABCG1-mediated efflux by palmitoleate. oup.com Furthermore, some research indicates that under certain conditions, such as in the presence of a mixture of free fatty acids, the expression of ABCG1 can be reduced. nih.gov

ABCG5/ABCG8 (ATP-Binding Cassette Transporters G5 and G8): These two "half-transporters" form an obligate heterodimer that is highly expressed in the liver and intestine. nih.govfrontiersin.org They play a critical role in limiting the intestinal absorption of dietary sterols and promoting their excretion from the liver into bile. mdpi.comfrontiersin.org Studies have found that palmitoleic acid, isolated from Camembert cheese extracts, significantly increased cholesterol efflux from cells expressing the ABCG5/ABCG8 heterodimer. researchgate.netoup.comresearchgate.net

TransporterFunctionObserved Effect of PalmitoleateReferences
ABCA1Efflux of cholesterol to lipid-poor apoA-IIncreases cholesterol efflux researchgate.netoup.commowoodspet.com.twnih.gov
ABCG1Efflux of cholesterol to mature HDL particlesVariable; some studies show no significant effect or potential for reduced expression researchgate.netnih.govoup.com
ABCG5/ABCG8Limits intestinal sterol absorption and promotes biliary excretionIncreases cholesterol efflux researchgate.netoup.comresearchgate.net

The regulation of ABC transporters occurs at multiple levels, including the transcription of their genes and post-translational modifications that affect protein stability and activity. researchgate.netfrontiersin.org Palmitoleate appears to influence these transporters primarily through post-translational mechanisms rather than by altering their expression levels.

Research examining the effects of palmitoleic acid on cholesterol efflux found that a 4-hour incubation was sufficient to stimulate efflux via ABCA1 and ABCG5/ABCG8. oup.com This short timeframe suggested a post-translational or post-transcriptional mode of action. oup.com Further investigation revealed that the protein expression levels of ABCA1 and ABCG5/ABCG8 did not change significantly upon treatment with palmitoleic acid. oup.com This indicates that palmitoleate likely enhances the intrinsic transport activity of these proteins rather than increasing their synthesis. oup.com

Conversely, some studies have reported findings that complicate this picture. In one model, palmitoleate was found to reduce cholesterol efflux by activating the Akt signaling pathway, an effect that occurred without changing the protein expression of ABCA1 or ABCG1. nih.govresearchgate.net This suggests that signaling cascades initiated by the fatty acid can modulate efflux activity independent of transporter protein levels. nih.govresearchgate.net

Additionally, broader regulatory mechanisms can be influenced by fatty acids. The nuclear receptor LXR (Liver X Receptor) is a master transcriptional regulator of ABCA1, ABCG1, and ABCG5/G8. nih.govfrontiersin.orgnih.gov While direct, long-term effects of palmitoleate on LXR activity are still being explored, it is a key pathway for transcriptional control. Post-transcriptional regulation, for example by microRNAs like miR-33 which can target genes involved in cholesterol homeostasis, also represents a potential point of modulation by fatty acids. researchgate.net

Regulatory LevelMechanismEvidence Related to PalmitoleateReferences
Post-TranslationalModulation of transporter activity without changing protein levels.Palmitoleate increased ABCA1 and ABCG5/ABCG8 activity without altering their protein expression. oup.com
Post-TranslationalActivation of intracellular signaling pathways (e.g., Akt).Palmitoleate-induced Akt activation was shown to reduce cholesterol efflux, independent of transporter protein expression. nih.govresearchgate.net
Post-TranscriptionalRegulation via microRNAs (e.g., miR-33).General mechanism for cholesterol transporter regulation; specific link to palmitoleate is an area for further research. researchgate.net
TranscriptionalRegulation of gene expression via nuclear receptors (e.g., LXR).LXR is a known regulator of ABC transporters; its specific modulation by palmitoleate is under investigation. nih.govfrontiersin.orgnih.gov

Molecular and Cellular Regulation of Cholesteryl Palmitoleate Homeostasis

Transcriptional and Gene Expression Control

The synthesis of cholesteryl palmitoleate (B1233929) is intrinsically linked to the availability of its two core components: cholesterol and palmitoleic acid. The production of these precursors is tightly regulated at the level of gene transcription, involving a host of transcription factors and signaling pathways that respond to cellular lipid status.

Regulation of Genes Involved in Palmitoleate and Cholesterol Synthesis

The endogenous synthesis of palmitoleic acid is primarily catalyzed by the enzyme Stearoyl-CoA Desaturase-1 (SCD-1) . The expression of the SCD-1 gene is a critical control point. Similarly, cholesterol biosynthesis is a multi-step process with 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR) acting as the rate-limiting enzyme. basicmedicalkey.com The breakdown of cholesterol is largely controlled by cholesterol 7-alpha-hydroxylase (CYP7A1) , which is the rate-limiting enzyme in the conversion of cholesterol to bile acids. nih.govmdpi.com The transcriptional regulation of these key genes is crucial for maintaining the precursor pools for cholesteryl palmitoleate synthesis. For instance, increased expression of CYP7A1 promotes the conversion of cholesterol to bile acids, thereby reducing the cholesterol available for esterification. mdpi.commdpi.com Conversely, both cis- and trans-palmitoleic acid have been shown to decrease the gene and protein expression of HMGCR, leading to reduced cholesterol synthesis in the liver. nih.gov

Influence of Sterol Regulatory Element-Binding Proteins (SREBP-1, SREBP-2) on Lipid Metabolism

Sterol Regulatory Element-Binding Proteins (SREBPs) are a family of transcription factors that are master regulators of lipid metabolism. nih.govjci.org There are three main isoforms: SREBP-1a, SREBP-1c, and SREBP-2. nih.gov These proteins are synthesized as inactive precursors bound to the endoplasmic reticulum (ER) membrane. nih.gov When cellular sterol levels are low, SREBPs are proteolytically cleaved, and their N-terminal domains translocate to the nucleus to activate the transcription of target genes. nih.govpnas.orgtandfonline.com

SREBP-1c is the primary regulator of fatty acid synthesis, controlling the expression of genes like ACC (Acetyl-CoA Carboxylase) and FASN (Fatty Acid Synthase), which are essential for producing the fatty acyl-CoAs, including palmitoleoyl-CoA, needed for esterification. nih.govresearchgate.netmdpi.comSREBP-2 predominantly controls cholesterol biosynthesis by activating genes such as HMGCR and HMGCS (HMG-CoA Synthase). nih.govresearchgate.netnih.gov While SREBP-1a can activate both fatty acid and cholesterol synthesis genes, SREBP-1c and SREBP-2 exhibit preferential regulation. jci.orgnih.govnih.gov This differential regulation by SREBP isoforms ensures a coordinated response to cellular lipid demands, directly impacting the synthesis of this compound. For instance, in states of cholesterol excess, SREBP-2 processing is suppressed, leading to reduced cholesterol synthesis and, consequently, a decreased substrate for this compound formation. mdpi.com

Activation and Modulation of Peroxisome Proliferator-Activated Receptors (PPARα, PPARγ, PPARδ)

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play crucial roles in lipid and glucose metabolism. bioline.org.brresearchgate.net The three main isoforms, PPARα, PPARγ, and PPARδ, are activated by fatty acids and their derivatives and act as lipid sensors. bioline.org.br

PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver and muscle. oup.comfrontiersin.org Its activation leads to the upregulation of genes involved in fatty acid oxidation, thereby reducing the availability of fatty acids for esterification into cholesteryl esters. smw.ch

PPARγ is essential for adipocyte differentiation and promotes lipid storage. oup.comsmw.ch It can influence the availability of both cholesterol and fatty acids for esterification. For example, in macrophages, PPARγ has been shown to induce cellular cholesterol synthesis by directly upregulating the HMG-CoA reductase enzyme. frontiersin.org

PPARδ is expressed ubiquitously and has been implicated in increasing lipid catabolism in skeletal muscle, heart, and adipose tissue. researchgate.netsmw.ch

The interplay between these PPAR isoforms helps to fine-tune the balance between lipid synthesis, storage, and breakdown, thereby indirectly regulating the homeostasis of this compound.

Enzyme Activity Modulation and Post-Translational Regulation

Beyond transcriptional control, the activity of key enzymes involved in this compound metabolism is subject to acute regulation through endogenous inhibitors, activators, and feedback mechanisms. This provides a rapid and responsive layer of control over cholesteryl ester levels.

Endogenous Inhibitors and Activators of Key Metabolic Enzymes

The primary enzymes responsible for the esterification of cholesterol are Acyl-CoA:cholesterol acyltransferase (ACAT) and Lecithin:cholesterol acyltransferase (LCAT) .

ACAT , located in the endoplasmic reticulum, catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoAs. creative-proteomics.comnih.gov There are two isoforms, ACAT1 and ACAT2. nih.gov ACAT activity is subject to allosteric regulation by its substrates. Free cholesterol itself can act as a potent activator of ACAT1. nih.gov Conversely, progesterone (B1679170) has been identified as an in vitro inhibitor of human liver ACAT. nih.gov Some fungal metabolites and synthetic compounds have also been shown to inhibit ACAT activity. medchemexpress.comfrontiersin.org

LCAT is a plasma enzyme that esterifies cholesterol on high-density lipoproteins (HDL). Recent studies have identified certain flavonoids and even sucrose (B13894) as allosteric activators of LCAT. researchgate.net

The activity of these enzymes is crucial in determining the rate of this compound synthesis.

Feedback Mechanisms in Lipid Synthesis and Esterification Pathways

Cellular lipid homeostasis is maintained through intricate feedback loops. High levels of intracellular free cholesterol act as a negative feedback signal, inhibiting the proteolytic activation of SREBP-2, which in turn downregulates the expression of genes for cholesterol synthesis and uptake. mdpi.comresearchgate.net This feedback mechanism prevents the excessive accumulation of cholesterol.

Palmitoleate as a Bioactive Lipid and Cellular Signaling Molecule

Palmitoleate, a monounsaturated fatty acid, has emerged as a significant bioactive lipid molecule that extends its influence far beyond being a simple component of stored fat. It functions as a signaling molecule, participating in a complex network of cellular and inter-organ communication that regulates metabolic homeostasis.

Adipocyte-Derived Lipokine Actions and Inter-Organ Crosstalk

Palmitoleate is recognized as a "lipokine," a lipid hormone predominantly produced and secreted by adipose tissue that exerts its effects on distant organs, thereby mediating inter-organ crosstalk. wikipedia.orgcabidigitallibrary.orgnih.gov This communication is crucial for maintaining systemic metabolic balance. The release of palmitoleate from adipocytes allows it to travel to other tissues, most notably the liver and skeletal muscle, where it influences key metabolic processes. wikipedia.orgnih.govphysiology.orgnih.gov

In the liver, palmitoleate has been shown to suppress steatosis (fat accumulation) and improve insulin (B600854) signaling. wikipedia.orgnih.govmdpi.com In skeletal muscle, it enhances glucose transport and insulin sensitivity. wikipedia.orgnih.govmdpi.comd-nb.info This inter-organ communication network, orchestrated by adipocyte-derived palmitoleate, highlights the active role of adipose tissue as an endocrine organ that regulates whole-body energy metabolism. physiology.orgnih.govresearchgate.netfrontiersin.org The discovery of palmitoleate as a lipokine has shifted the understanding of fatty acids from being merely energy substrates to being active signaling molecules that facilitate communication between different tissues to maintain metabolic health. mdpi.com

Table 1: Summary of Palmitoleate's Lipokine Actions and Inter-Organ Crosstalk

Secreting TissueTarget OrganKey EffectsReferences
Adipose TissueLiverSuppresses fat accumulation (steatosis), Improves insulin signaling wikipedia.orgnih.govmdpi.com
Adipose TissueSkeletal MuscleImproves insulin sensitivity, Enhances glucose uptake wikipedia.orgnih.govmdpi.comd-nb.info
Adipose TissuePancreasPromotes β-cell proliferation, Prevents endoplasmic reticulum stress mdpi.com

Modulation of Inflammatory Responses and Cytokine Expression

A significant aspect of palmitoleate's bioactivity is its ability to modulate inflammatory responses. Chronic low-grade inflammation is a key factor in the development of metabolic diseases, and palmitoleate has demonstrated potent anti-inflammatory properties. wikipedia.orgsoton.ac.uk It can suppress the expression of pro-inflammatory cytokines, thereby mitigating the inflammatory state associated with conditions like obesity and insulin resistance. plos.orgnih.gov

Research has shown that palmitoleate can decrease the expression and secretion of key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in various cell types, including hepatocytes and macrophages. plos.orgnih.govmdpi.comresearchgate.net This anti-inflammatory effect is often mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. plos.orgnih.govnih.govresearchgate.net By blocking the activation of NF-κB, palmitoleate prevents the transcription of numerous pro-inflammatory genes. plos.orgnih.gov Furthermore, palmitoleate has been shown to counteract the pro-inflammatory effects of saturated fatty acids like palmitate, promoting a shift from a pro-inflammatory (M1) to an anti-inflammatory (M2) macrophage phenotype. nih.gov This modulation of cytokine expression and inflammatory pathways underscores the crucial role of palmitoleate in maintaining cellular and systemic inflammatory homeostasis. nih.gov

Table 2: Effects of Palmitoleate on Pro-inflammatory Cytokine Expression

CytokineCell TypeEffect of PalmitoleateMechanism of ActionReferences
TNF-αHepatocytes, MacrophagesDecreased expressionInhibition of NF-κB pathway plos.orgnih.govresearchgate.net
IL-6Hepatocytes, MacrophagesDecreased expressionInhibition of NF-κB pathway plos.orgnih.govmdpi.comresearchgate.net
IL-1βMacrophagesDecreased expressionInhibition of inflammasome activation nih.gov
MCP-1Endothelial cells, Adipose stromal cellsDecreased expression- soton.ac.ukmdpi.com

Influence on Intracellular Signaling Cascades (e.g., Akt Pathway)

Palmitoleate exerts its cellular effects by influencing key intracellular signaling cascades, with the Akt pathway being a prominent target. The Akt signaling pathway, also known as the PI3K-Akt pathway, is a critical regulator of numerous cellular processes, including glucose metabolism, cell growth, and survival.

Studies have demonstrated that palmitoleate can lead to the phosphorylation and activation of Akt. d-nb.infoplos.orgnih.gov In macrophages, palmitoleate has been shown to increase the phosphorylation of Akt at Ser-473. plos.orgsemanticscholar.org This activation of the Akt pathway by palmitoleate is linked to its metabolic effects, such as enhanced glucose uptake in skeletal muscle cells. d-nb.info However, the influence of palmitoleate on Akt signaling can be context-dependent. For instance, in THP-1 macrophages, palmitoleate-induced Akt activation was associated with impaired cholesterol efflux. plos.org This highlights the complexity of palmitoleate's signaling actions, which can vary depending on the cell type and the specific physiological conditions. The modulation of the Akt pathway represents a key mechanism through which palmitoleate executes its diverse bioactive functions, from regulating insulin sensitivity to influencing cellular inflammatory responses. nih.gov

Role in Membrane Lipid Dynamics and Structure

Incorporation into Cellular Membranes and Lipid Bilayers

The integration of cholesteryl esters like cholesteryl palmitoleate (B1233929) into cellular membranes is a critical aspect of lipid metabolism that affects the fundamental properties of the membrane.

The membrane of human red blood cells (RBCs) is a complex matrix of lipids and proteins. Its lipid component includes a diverse array of phospholipids (B1166683), cholesterol, and their derivatives. The fatty acid composition of these phospholipids is varied, containing saturated fatty acids like palmitic acid (16:0) and stearic acid (18:0), and unsaturated fatty acids, including palmitoleic acid (16:1n-7). imrpress.com Studies on the fatty acid profile of RBC membranes have identified palmitoleic acid as a consistent, albeit minor, component. nih.gov

Cholesterol is a major constituent, and its concentration in the RBC membrane often reflects the plasma lipid profile over the cell's lifespan. etsu.edu While free cholesterol is abundant, cholesteryl esters are also present. The fatty acid composition of RBC phospholipids has been studied in relation to markers of atherosclerotic risk, with some research indicating a negative association between the levels of palmitoleic acid and apolipoprotein B. nih.gov The presence of palmitoleic acid within the RBC membrane's fatty acid pool suggests its availability for esterification with cholesterol, forming cholesteryl palmitoleate within this critical cellular boundary.

Table 1: Representative Fatty Acid Composition of Human Red Blood Cell (RBC) Membrane Phospholipids

Fatty AcidTrivial NamePercentage of Total Fatty Acids (Approximate)
16:0Palmitic acid20-30%
16:1n-7Palmitoleic acid 0.5-1.5%
18:0Stearic acid15-20%
18:1Oleic acid10-20%
18:2Linoleic acid10-15%
20:4Arachidonic acid15-20%
22:6Docosahexaenoic acid (DHA)2-5%
Note: Values are approximate and can vary based on diet, age, and health status. Data synthesized from multiple sources. imrpress.comnih.govnih.gov

Cholesterol itself is a crucial regulator of membrane fluidity and permeability. nih.gov It inserts into the lipid bilayer, and its rigid steroid ring structure interacts with the fatty acid chains of phospholipids. walshmedicalmedia.com This interaction can have a dual effect: it decreases fluidity in membranes rich in unsaturated fatty acids by filling gaps, while it increases fluidity in tightly packed saturated fatty acid membranes by disrupting their order. walshmedicalmedia.com This modulation ensures the membrane maintains an optimal state of viscosity for cellular processes. walshmedicalmedia.comnih.gov

The esterification of cholesterol to form cholesteryl esters significantly alters its properties, making it more hydrophobic. When incorporated into model membranes, cholesteryl esters can have profound effects. Research using nuclear magnetic resonance (NMR) on phospholipid vesicles has shown that the type of fatty acid esterified to cholesterol is critical. For instance, the incorporation of just 5 mole percent of cholesteryl palmitate (a saturated ester) was found to increase the permeability of model membranes to ions by a factor of ten. nih.gov In contrast, the same concentration of cholesteryl linoleate (B1235992) (a polyunsaturated ester) did not affect membrane permeability. nih.gov This suggests that the saturated nature of the fatty acyl chain in cholesteryl palmitate disrupts membrane packing in a way that creates transient pores or defects. Given that palmitoleic acid is a monounsaturated fatty acid, this compound's effect would be different from that of a fully saturated or polyunsaturated ester, likely contributing to a unique local modification of membrane order and permeability. The presence of cholesteryl esters can also reduce the ability of small, water-soluble molecules to pass through the membrane, thereby contributing to its selective barrier function. walshmedicalmedia.compnas.org

Table 2: Differential Impact of Cholesteryl Esters on Model Membrane Permeability

Cholesteryl EsterFatty Acid TypeObserved Effect on Ion Permeability (at 5 mole %)Reference
Cholesteryl PalmitateSaturated (16:0)10-fold increase nih.gov
Cholesteryl LinoleatePolyunsaturated (18:2)No significant effect nih.gov

Interaction with Membrane Microdomains

Cellular membranes are not homogenous; they contain specialized, dynamic microdomains known as lipid rafts that are critical for organizing cellular processes like signal transduction.

Lipid rafts are small, transient microdomains within the plasma membrane that are enriched in cholesterol, sphingolipids, and specific proteins. mdpi.comnih.gov These domains exist in a more ordered and less fluid state (liquid-ordered phase, Lo) compared to the surrounding bilayer (liquid-disordered phase, Ld). nih.gov Cholesterol is a fundamental component for the formation and stability of lipid rafts. walshmedicalmedia.commdpi.com Its planar structure allows it to pack tightly with the saturated acyl chains of sphingolipids, stabilizing the raft platform. nih.govaps.org

While free cholesterol is the primary player, cholesteryl esters are also found within these domains. Studies have shown that in certain pathological conditions, such as amyotrophic lateral sclerosis (ALS), the levels of cholesteryl esters are significantly higher in lipid rafts from the spinal cord. nih.gov This increase in cholesteryl esters is correlated with a decrease in free cholesterol and leads to more fluid, less viscous membrane microdomains. nih.gov The accumulation of cholesteryl esters, potentially including this compound, can therefore destabilize the normal lipid structure of rafts, altering their biophysical properties and impairing their function as signaling platforms. nih.gov

Cells release a variety of membrane-bound vesicles, collectively known as extracellular vesicles (EVs), which include microvesicles and exosomes. These vesicles are crucial for intercellular communication, transferring proteins, lipids, and nucleic acids between cells. nih.govfrontiersin.org The biogenesis of microvesicles involves the direct budding of the plasma membrane, a process influenced by the local lipid composition and membrane curvature. unimi.it

Lipidomic analyses have revealed that the composition of EVs is distinct from that of the parent cell. Notably, certain populations of EVs are highly enriched in cholesteryl esters. oaepublish.combiorxiv.org For example, a class of nanoparticles termed "non-vesicular extracellular particles" (NVEPs), which are pelleted at very high centrifugation speeds, show a significant enrichment in cholesteryl esters and triacylglycerols. biorxiv.org Similarly, EVs derived from metastatic prostate cancer cells have a high abundance of cholesteryl esters, indicating a potential role in advanced disease states. oaepublish.com The incorporation of this compound into these vesicles would contribute to their specific lipid signature and could influence their stability, function, and interaction with recipient cells.

Table 3: Lipid Composition of Extracellular Vesicle (EV) Subtypes

Lipid ClassRelative Abundance in CellsRelative Abundance in Small EVs (sEVs/Exosomes)Relative Abundance in Non-Vesicular Extracellular Particles (NVEPs)Reference
Free Cholesterol (FC)ModerateHighLow biorxiv.org
Cholesteryl Esters (CE) LowLowVery High biorxiv.org
Sphingomyelin (SM)ModerateHighLow biorxiv.org
Phosphatidylcholine (PC)HighModerateLow biorxiv.org
Triglycerides (TG)HighLowHigh biorxiv.org
Data derived from studies on specific cell lines and may vary.

Structural Contributions to Cellular Compartments

Beyond the plasma membrane, this compound contributes to the structure of various intracellular compartments. Cholesteryl esters are the primary storage form of cholesterol and are sequestered within lipid droplets. ijbs.com These organelles are not merely inert storage depots but are dynamic metabolic hubs that buffer cells against the toxic effects of excess free fatty acids and cholesterol. ijbs.com

The synthesis of cholesteryl esters occurs primarily in the endoplasmic reticulum (ER). creative-proteomics.com Studies have shown that increasing cellular cholesterol levels can lead to an enhanced uptake of fatty acids (like palmitate) and a significant increase in their incorporation into cholesteryl esters, which are then stored. nih.gov This process is linked to the redistribution of lipid-handling proteins into detergent-insoluble microdomains within the ER, which share characteristics with lipid rafts. nih.gov Therefore, this compound is not only a component of transport vesicles and storage droplets but also plays a role in the structural organization and lipid homeostasis of the ER itself. creative-proteomics.com

Role in Endoplasmic Reticulum and Other Organelle Membrane Dynamics

The endoplasmic reticulum (ER) is a central hub for the synthesis of a vast array of lipids, including cholesterol and cholesteryl esters. vanderbilt.edufrontiersin.orgembopress.org The synthesis of cholesteryl esters, including this compound, primarily takes place in the ER, catalyzed by the enzyme acyl-CoA: cholesterol acyltransferase (ACAT). creative-proteomics.com This process is fundamental for maintaining cellular cholesterol homeostasis. creative-proteomics.com When cellular levels of free cholesterol rise, its esterification into cholesteryl esters and subsequent storage is a protective mechanism to prevent the toxicity associated with excess free cholesterol. creative-proteomics.com

The fatty acid component of this compound, palmitoleate, plays a significant role in the remodeling of ER membranes. researchgate.netnih.gov Research has shown that treatment with palmitoleate can lead to a comprehensive lipidomic remodeling of ER membranes in macrophages and mouse tissues, which is associated with increased resistance of the ER to stress induced by high lipid levels. researchgate.netnih.gov Specifically, the cis-isomer of palmitoleate can be integrated into ER membranes, which helps to counteract the adverse effects of saturated fatty acids that can induce ER stress. nih.gov This remodeling can alter the biophysical properties of the membrane and influence ER-resident signaling pathways, such as the Unfolded Protein Response (UPR), which is activated in response to ER stress. nih.gov By preventing ER stress, palmitoleate can block lipid-induced inflammasome activation. researchgate.netnih.gov

The presence of cholesterol itself within the ER membrane is also a critical regulator of membrane dynamics and function. While the ER has a relatively low cholesterol content compared to the plasma membrane, this level is tightly controlled and influences the activity of enzymes involved in lipid synthesis. embopress.orgnih.gov Changes in ER cholesterol can affect the physical properties of the membrane and the function of membrane-associated proteins. nih.gov For instance, cholesterol depletion in the specialized mitochondria-associated ER membranes (MAMs) has been shown to increase their association with mitochondria, suggesting a role for cholesterol in regulating inter-organelle communication. nih.gov Given that this compound is synthesized from cholesterol and palmitoleate within the ER, its formation is intrinsically linked to the lipid composition and dynamics of this organelle.

The table below summarizes the key research findings on the role of this compound's constituent parts in ER and organelle membrane dynamics.

ComponentRole in ER/Organelle Membrane DynamicsResearch Findings
Cholesterol Regulates membrane fluidity and protein function; influences inter-organelle contact sites. embopress.orgnih.govnih.govEssential for the proper trafficking of certain proteins from the ER. nih.gov Its levels in the ER are tightly regulated to maintain homeostasis. embopress.org Depletion of cholesterol in MAMs increases their association with mitochondria. nih.gov
Palmitoleate Induces remodeling of ER membranes, leading to increased resistance to stress. researchgate.netnih.govnih.govIncorporation of cis-palmitoleate into ER membranes counteracts stress induced by saturated fatty acids. nih.gov Prevents lipid-induced inflammasome activation by mitigating ER stress. researchgate.netnih.gov
Cholesteryl Ester Synthesis (ACAT) Catalyzes the formation of cholesteryl esters in the ER, regulating free cholesterol levels. creative-proteomics.comEssential for maintaining cellular cholesterol homeostasis and preventing lipotoxicity. creative-proteomics.com

Impact on Lipid Droplet Architecture and Biogenesis

Lipid droplets (LDs) are dynamic organelles responsible for the storage of neutral lipids, primarily triglycerides and cholesteryl esters. ijbs.comahajournals.org The biogenesis of LDs is intimately linked to the ER, where the synthesis of these neutral lipids occurs. creative-proteomics.comlipotype.com this compound, as a cholesteryl ester, is a fundamental building block of the hydrophobic core of LDs. ijbs.com

The process of LD formation begins with the synthesis of neutral lipids within the ER membrane. creative-proteomics.comfrontiersin.org Enzymes such as acyl-CoA:cholesterol acyltransferase (ACAT) catalyze the esterification of cholesterol with fatty acids like palmitoleate to form cholesteryl esters. creative-proteomics.comnih.gov These newly synthesized, nonpolar lipids accumulate between the two leaflets of the ER membrane, forming a lens-like structure that eventually buds off into the cytoplasm as a nascent LD, enclosed by a phospholipid monolayer derived from the ER. lipotype.comfrontiersin.org

The accumulation of cholesteryl esters is a critical factor driving the growth and expansion of LDs. creative-proteomics.com Being more hydrophobic than free cholesterol, cholesteryl esters promote the enlargement of the neutral lipid core, allowing for the efficient and non-toxic storage of excess cholesterol. creative-proteomics.com The composition of the LD core, specifically the ratio of cholesteryl esters to triglycerides, can significantly influence the architecture and physical properties of the droplet. pnas.org Studies have shown that LDs enriched in cholesteryl esters can have a different internal organization, sometimes exhibiting liquid-crystalline phases, compared to triglyceride-rich LDs. pnas.org

Furthermore, the specific fatty acid composition of the cholesteryl esters, such as the presence of the monounsaturated palmitoleate, can also impact LD characteristics. While research often focuses on the broader class of cholesteryl esters, the incorporation of specific fatty acids will modulate the biophysical properties of the LD core. The accumulation of unsaturated lipids, including those in cholesteryl esters, has been observed in the LDs of certain cell types. researchgate.net

The table below details the impact of this compound and its synthesis on the architecture and biogenesis of lipid droplets.

AspectImpact of this compoundDetailed Research Findings
Lipid Droplet Biogenesis A core component driving LD formation. creative-proteomics.comijbs.comSynthesis of cholesteryl esters in the ER is the initial step, leading to their accumulation and budding off as nascent LDs. creative-proteomics.comlipotype.com
Lipid Droplet Architecture Forms the hydrophobic core of the LD. ijbs.comahajournals.orgThe accumulation of cholesteryl esters contributes to the size and volume of the LD. creative-proteomics.com The ratio of cholesteryl esters to triglycerides can determine the internal structure and phase of the LD core. pnas.org
Cellular Lipid Homeostasis Sequesters excess cholesterol in a non-toxic form. creative-proteomics.comStorage of cholesterol as cholesteryl esters in LDs prevents the cytotoxic effects of high levels of free cholesterol. creative-proteomics.com

Advanced Analytical and Methodological Approaches for Cholesteryl Palmitoleate Research

Comprehensive Lipidomics Profiling

Comprehensive lipidomics profiling aims to provide a global snapshot of the cholesteryl ester content within a biological sample. This is achieved through high-throughput techniques that can simultaneously analyze a wide array of lipid species.

Shotgun Lipidomics for Global Cholesteryl Ester Analysis

Shotgun lipidomics is a powerful, high-throughput strategy that analyzes total lipid extracts directly by infusion into a mass spectrometer, bypassing the need for prior chromatographic separation. creative-proteomics.comthermofisher.com This approach relies on the distinct physicochemical properties of different lipid classes to achieve separation and identification through "intrasource" separation and tandem mass spectrometry (MS/MS). nih.gov For cholesteryl esters, shotgun lipidomics performed via electrospray ionization (ESI)-MS/MS allows for the rapid identification and semi-quantitative analysis of numerous molecular species in a single run. creative-proteomics.comdntb.gov.ua

The workflow typically involves direct infusion of a lipid extract, often containing class-specific internal standards, into the mass spectrometer. creative-proteomics.com High-resolution mass spectrometers are particularly advantageous as they can distinguish isobaric species, such as cholesteryl esters and diacylglycerols, which may have the same nominal mass. nih.gov While this method is extremely fast and ideal for screening large numbers of samples, it may have limitations in distinguishing between isomers with very similar structures without being coupled to other techniques. creative-proteomics.comthermofisher.com

High-Resolution Mass Spectrometry Techniques (e.g., ESI-MS/MS, LC-MS)

High-resolution mass spectrometry, frequently coupled with liquid chromatography (LC), is a cornerstone of modern lipid analysis. biorxiv.orgacs.orgnih.gov This combination, known as LC-MS, addresses some of the challenges associated with analyzing hydrophobic and poorly ionizable molecules like cholesteryl palmitoleate (B1233929). acs.orgnih.gov Reverse-phase LC is commonly used to separate cholesteryl esters based on the length and unsaturation of their fatty acyl chains before they enter the mass spectrometer. biorxiv.orgacs.org

Electrospray ionization (ESI) is a soft ionization technique that allows intact cholesteryl esters to be ionized, typically as adducts with ions like ammonium (B1175870) (NH₄⁺) or sodium (Na⁺). sci-hub.senih.gov Tandem mass spectrometry (MS/MS) is then used for structural confirmation. Upon collision-induced dissociation (CID), cholesteryl esters produce characteristic fragment ions. For ammoniated adducts, a common fragmentation pathway is the neutral loss of the fatty acid moiety, while for sodiated adducts, the neutral loss of cholestane (B1235564) (m/z 368.5) is a key diagnostic feature. nih.govnih.gov A prominent product ion for all cholesteryl esters is the cholesteryl carbocation at m/z 369.35, which is often used in precursor ion scanning to selectively detect this class of lipids. sci-hub.semassbank.eu

TechniqueIonization MethodAdduct IonCharacteristic FragmentationApplication
Shotgun Lipidomics (Direct Infusion MS/MS)Electrospray Ionization (ESI)[M+NH₄]⁺, [M+Na]⁺Neutral loss of fatty acid; Neutral loss of cholestane (368.5 Da)High-throughput global profiling of CEs
Liquid Chromatography-Mass Spectrometry (LC-MS)Electrospray Ionization (ESI)[M+NH₄]⁺Precursor ion scan for m/z 369.35 (cholesteryl carbocation)Separation and quantification of individual CE species
Tandem Mass Spectrometry (MS/MS)Collision-Induced Dissociation (CID)N/AGeneration of cholesteryl carbocation (m/z 369.35) and fatty acyl fragmentsStructural confirmation of CEs

Supercritical Fluid Chromatography (SFC) Coupled with Mass Spectrometry for Enhanced Resolution

Supercritical fluid chromatography (SFC) has emerged as a powerful technique for lipid analysis, offering advantages in speed and resolution, particularly for hydrophobic compounds and isomers. nih.govresearchgate.netspringernature.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase, which possesses properties intermediate between a liquid and a gas, allowing for high-efficiency separations. nih.gov

When coupled with mass spectrometry (SFC-MS), this technique is highly suitable for the comprehensive profiling of cholesteryl esters. mdpi.comresearchgate.net SFC can effectively separate different lipid classes, and within the cholesteryl ester class, it can resolve species based on their fatty acyl chain composition. nih.gov The use of SFC can significantly shorten analysis times compared to traditional HPLC and is compatible with various mass spectrometry ionization sources. nih.govoup.com Recent developments have demonstrated the successful identification of cholesteryl esters in biological samples like mouse plasma using SFC coupled to a high-resolution Orbitrap mass spectrometer. mdpi.comresearchgate.net This approach holds great promise for high-throughput, quantitative lipidomics, enabling the detailed analysis of complex lipid profiles that include cholesteryl palmitoleate. nih.gov

Isomer-Specific Characterization

A significant challenge in lipidomics is the differentiation of isomers—molecules with the same chemical formula but different structures. For this compound, this includes positional isomers (differing in the location of the double bond in the palmitoleate chain) and geometrical isomers (cis vs. trans).

Chromatographic Separation Techniques for Positional and Geometrical Isomers

The separation of cholesteryl ester isomers can be achieved using specialized chromatographic methods. Gas chromatography (GC) has traditionally been used for this purpose. By employing polar capillary columns, such as those with cyanosiloxane or ionic liquid stationary phases, it is possible to separate cholesteryl esters based on both the carbon number and the degree of unsaturation of the fatty acid. nih.govnih.govresearchgate.net This allows for the resolution of cholesteryl esters containing, for example, stearic acid (18:0), oleic acid (18:1), and linoleic acid (18:2). nih.gov

Supercritical fluid chromatography (SFC) is also particularly adept at separating isomers, including cis/trans isomers, due to the unique properties of the supercritical fluid mobile phase. researchgate.netmdpi.com Furthermore, advancements in high-performance liquid chromatography (HPLC), especially with silver ion (argentation) chromatography, can facilitate the separation of unsaturated fatty acid esters based on the number and geometry of their double bonds.

Chromatography TechniqueStationary Phase ExampleSeparation PrincipleApplication to Isomers
Gas Chromatography (GC)Cyanosiloxane (e.g., SILAR 10C)Separation by chain length and number of double bonds. nih.govResolves CEs with different degrees of fatty acid unsaturation. nih.gov
Gas Chromatography (GC)Ionic Liquid (RTIL)Separation by total carbon number and degree of unsaturation. nih.govCan resolve CEs with stearic, oleic, and linoleic acid. nih.gov
Supercritical Fluid Chromatography (SFC)Various (e.g., silica, DEA)High-efficiency separation based on polarity and structure. nih.govEffective for separating cis/trans isomers and other structural isomers. researchgate.netmdpi.com
Argentation HPLCSilver ion-impregnated silicaInteraction of double bonds with silver ions.Separates based on number, position, and geometry of double bonds.

Chemical Derivatization and Mass Spectrometry for Double Bond Location Analysis (e.g., Charge-Tagging Paternò–Büchi Reaction)

Pinpointing the exact location of the double bond within the palmitoleate moiety of this compound requires specialized techniques that go beyond conventional mass spectrometry. The Paternò–Büchi (PB) reaction is a powerful photochemical method used for this purpose. nih.govnih.gov This reaction involves a [2+2] cycloaddition between a carbonyl group (e.g., from acetone (B3395972) or 2-acetylpyridine) and the carbon-carbon double bond of the lipid, facilitated by UV irradiation. nih.govpnas.org

The resulting product, an oxetane (B1205548), is then subjected to tandem mass spectrometry (MS/MS). rsc.org Collision-induced dissociation of the derivatized lipid causes the oxetane ring to fragment in a predictable manner, yielding diagnostic ions that are specific to the original location of the double bond. pnas.orgfrontiersin.org By analyzing the masses of these fragment ions, the precise position of the double bond can be unambiguously determined. rsc.orgfrontiersin.org

Recent advancements include the use of charge-tagging reagents like 2-acetylpyridine (B122185) (2-AP) in the PB reaction. sci-hub.seacs.orgnih.govfigshare.com This modification not only allows for the localization of the double bond but also enhances the ionization efficiency and sensitivity of the analysis, making it a highly effective tool for the detailed structural elucidation of unsaturated cholesteryl esters from complex biological mixtures. acs.orgnih.gov

Advanced Imaging and Spectroscopy Techniques

Modern imaging and spectroscopy technologies have revolutionized the study of lipids by allowing for in situ analysis without the need for labels, preserving the native cellular environment. These methods offer high chemical specificity and spatial resolution, which are crucial for deciphering the subcellular distribution and behavior of specific lipid species like this compound.

Stimulated Raman Scattering Microscopy for In Situ Lipid Analysis

Stimulated Raman Scattering (SRS) microscopy is a powerful label-free chemical imaging technique that allows for the rapid and quantitative visualization of specific molecules based on their intrinsic vibrational contrast. nih.gov Unlike fluorescence microscopy, SRS does not require extrinsic dyes, thus avoiding potential artifacts and perturbations to the biological system. The SRS signal has a linear dependence on the concentration of the target molecule, which permits straightforward quantitative analysis. nih.gov

SRS has been effectively employed to image lipid molecules in vivo, particularly within lipid droplets, which are cellular organelles that store neutral lipids like triglycerides and cholesteryl esters. nih.govyoutube.com By tuning into the characteristic Raman shifts of specific chemical bonds, researchers can differentiate between various lipid classes. For instance, SRS can distinguish cholesteryl esters from triglycerides and map their respective distributions within individual lipid droplets at the subcellular level. nih.gov Hyperspectral SRS (hsSRS) microscopy, in particular, can resolve spectrally overlapped Raman bands, enabling the quantitative imaging of cholesterol and its esters in intact tissues. nih.gov This has been applied to study cholesterol storage in atherosclerotic tissues, where cholesteryl oleate (B1233923) was identified as a major component within lipid droplets. nih.govnih.gov

Table 1: Key Features of Stimulated Raman Scattering (SRS) Microscopy for Lipid Analysis

FeatureDescriptionRelevance to this compound Research
Label-Free Imaging Visualizes molecules based on their intrinsic chemical bonds, eliminating the need for fluorescent labels.Enables the study of this compound in its native cellular environment without artifacts from external probes. nih.gov
Chemical Specificity Differentiates between molecular species by targeting their unique vibrational frequencies (e.g., C=O, C=C bonds).Allows for the specific detection and mapping of cholesteryl esters, distinguishing them from other lipids like triglycerides. nih.gov
Quantitative Analysis The SRS signal intensity is directly proportional to the concentration of the target molecule.Facilitates the quantification of this compound accumulation in specific subcellular compartments, such as lipid droplets. nih.gov
High Spatiotemporal Resolution Provides subcellular spatial resolution and is capable of high-speed imaging.Enables real-time visualization of the dynamic processes involving this compound, such as its trafficking and metabolism.

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) for Tissue Lipid Distribution

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) is a high-resolution surface imaging technique that provides detailed chemical information about the spatial distribution of molecules on a sample's surface. amolf.nl This method bombards the sample with a primary ion beam, which causes secondary ions to be ejected from the surface. These secondary ions are then analyzed based on their mass-to-charge ratio, generating a mass spectrum and a chemical map of the surface with high molecular specificity and spatial resolution. amolf.nlpsu.edu

TOF-SIMS is particularly well-suited for lipidomics, as it can visualize the distribution of various lipids, including cholesterol, fatty acids, and cholesteryl esters, directly in tissue sections without labeling. psu.edunih.gov Research using 3D TOF-SIMS on the stratum corneum has revealed that different lipid species have distinct spatial arrangements. For example, a distinct 3D distribution was observed for cholesteryl oleate compared to other major skin lipids like ceramides (B1148491) and fatty acids, suggesting a unique localization for cholesteryl esters within the tissue's layered structure. nih.gov The technique has also been used to distinguish between healthy and osteoarthritic cartilage by revealing differences in the spatial distribution of cholesterol and fatty acids like oleic acid. amolf.nlnih.gov Furthermore, TOF-SIMS analysis of single cells has shown differences in the content of specific fatty acids, such as palmitoleic acid, between different cell populations. doi.org

Table 2: Capabilities of Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) in Lipid Imaging

CapabilityDescriptionApplication in this compound Studies
High-Resolution Imaging Generates chemical maps with sub-micrometer spatial resolution.Pinpoints the precise location of this compound within complex tissue structures and individual cells. amolf.nl
Molecular Specificity Identifies molecules based on their exact mass-to-charge ratio.Can distinguish this compound from other cholesteryl esters and isobaric compounds. nih.gov
Surface Sensitivity Analyzes the uppermost molecular layers of a sample.Ideal for studying the composition of biological membranes and surfaces where this compound may be localized.
3D Chemical Mapping Can be combined with sputtering to generate depth profiles and reconstruct 3D molecular distributions.Reveals the three-dimensional organization of this compound within tissue volumes, as demonstrated for cholesteryl oleate in skin. nih.gov

In Vitro and Ex Vivo Experimental Models

To complement in situ imaging, researchers rely on a variety of in vitro and ex vivo models to probe the functional aspects of this compound metabolism. These systems allow for controlled experimental manipulation to investigate metabolic pathways, transport mechanisms, and turnover rates in a simplified and accessible manner.

Mammalian Cell Culture Systems for Investigating Metabolic Pathways and Efflux

Mammalian cell culture systems are a cornerstone of lipid research, providing a reproducible and scalable platform to study cellular processes. Various cell lines, such as macrophage models (e.g., J774, THP-1) and cancer cell lines (e.g., MCF-7), are used to investigate the metabolism of cholesteryl esters. nih.govdntb.gov.ua These models are instrumental in dissecting the pathways of cholesteryl ester synthesis, hydrolysis, and efflux from the cell.

Researchers can use these systems to study the enzymes involved in this compound metabolism and to screen for compounds that modulate these processes. For instance, cell cultures can be incubated with labeled precursors, such as radiolabeled palmitic acid or cholesterol, to trace their incorporation into and subsequent release from cholesteryl ester pools. Advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) are then employed to identify and quantify the different cholesteryl ester species, including this compound, within the cells. nih.govbiorxiv.org

Table 3: Common Mammalian Cell Lines in Cholesteryl Ester Research

Cell LineCell TypeTypical Application
J774 / RAW 264.7 Murine MacrophageStudying foam cell formation, cholesteryl ester accumulation, and efflux. dntb.gov.ua
THP-1 Human MonocyteDifferentiated into macrophages to model human lipid metabolism in atherosclerosis. dntb.gov.ua
HepG2 Human Hepatocellular CarcinomaInvestigating hepatic lipid metabolism, lipoprotein assembly, and secretion.
MCF-7 Human Breast CancerExploring the role of cholesteryl esters in cancer cell proliferation and signaling. nih.gov

Organoid and Primary Cell Models for Studying this compound Dynamics

While traditional 2D cell cultures are invaluable, they have limitations in recapitulating the complexity of native tissues. Organoids—three-dimensional (3D) structures grown from stem cells that self-organize to mimic the architecture and function of an organ—offer a more physiologically relevant in vitro model. frontiersin.orgsochob.cl Organoid and primary cell models are increasingly being used in metabolic research to study lipid dynamics in a context that more closely resembles the in vivo environment. sochob.cl

For example, intestinal organoids have been used to investigate the effects of fatty acids like palmitate on intestinal cell differentiation and function. nih.govnih.govresearchgate.net Such models could be adapted to study the absorption, esterification, and transport of palmitoleic acid and its subsequent incorporation into cholesteryl esters. The use of organoids derived from different tissues (e.g., liver, intestine) can provide specific insights into the tissue-dependent metabolism of this compound. frontiersin.org These 3D models are particularly useful for studying cell-cell interactions and the influence of the tissue microenvironment on lipid metabolism, aspects that are lost in conventional monolayer cultures.

Table 4: Comparison of 2D Cell Culture vs. 3D Organoid Models for Lipid Research

Feature2D Cell Culture3D Organoid/Primary Cell Models
Cellular Architecture Monolayer, lacks tissue-specific structure.Complex 3D structure, mimics in vivo tissue architecture. frontiersin.org
Cellular Diversity Often consists of a single, immortalized cell type.Contains multiple, differentiated cell types native to the organ. researchgate.net
Physiological Relevance Limited; lacks cell-cell and cell-matrix interactions.High; recapitulates key aspects of organ function and microenvironment. sochob.cl
Application High-throughput screening, basic mechanism studies.Disease modeling, studying developmental processes, personalized medicine. frontiersin.org

Ex Vivo Tissue Perfusion and Incubation Models for Lipid Turnover Studies

Ex vivo models, which involve the study of tissues in an artificial environment outside the organism, bridge the gap between in vitro cell culture and in vivo studies. Tissue perfusion and incubation systems allow for the investigation of lipid turnover in an intact tissue context, preserving the multicellular architecture and local environment.

In these models, a whole organ or a tissue slice is maintained in a viable state for a period, during which its metabolic activity can be studied. For instance, an isolated liver can be perfused with a medium containing labeled lipid precursors to measure the synthesis and secretion of cholesteryl esters into lipoproteins. Similarly, adipose tissue explants can be incubated to study the dynamics of lipid storage and release (lipolysis). mdpi.com These methods are valuable for determining the turnover rate of cholesteryl ester pools, including this compound, by tracking the incorporation and disappearance of isotopic labels over time. Comparing results from these ex vivo systems with in vivo data can help validate findings and provide a more comprehensive understanding of lipid dynamics at the tissue level. nih.gov

In Vivo Research Models for Mechanistic Studies

The study of this compound in a physiological context necessitates the use of in vivo models that can replicate the complex interactions of metabolic pathways. Animal models, particularly murine models, have become indispensable tools for elucidating the mechanistic roles of this specific cholesteryl ester in various biological processes. These models allow for controlled genetic and dietary manipulations, providing invaluable insights into the regulation and function of this compound.

Genetically Modified Murine Models (e.g., ApoE-deficient, SCD-1 deficient, Caveolin-1 deficient)

Genetically engineered mice have revolutionized our understanding of lipid metabolism. By targeting specific genes involved in lipid synthesis, transport, and storage, researchers can investigate the direct and indirect effects on this compound levels and its metabolic fate.

Apolipoprotein E (ApoE)-deficient Mice:

ApoE is a crucial protein for the normal catabolism of triglyceride-rich lipoprotein constituents. Mice lacking the ApoE gene (ApoE-/-) exhibit markedly elevated plasma cholesterol levels, with a five-fold increase compared to wild-type mice, and spontaneously develop atherosclerotic lesions. taconic.comnih.gov This model is instrumental in studying the role of cholesteryl esters, including this compound, in the development of atherosclerosis. In ApoE-deficient mice, the accumulation of cholesterol-rich particles in the plasma provides a system to investigate the dynamics of cholesteryl ester formation and deposition in arterial walls. taconic.com While total plasma cholesterol is significantly increased in these mice, the specific alterations in the this compound pool require targeted lipidomic analysis. nih.gov The model's utility lies in its ability to mimic human familial dysbetalipoproteinemia, offering a platform to explore therapeutic interventions aimed at modifying cholesteryl ester metabolism.

Stearoyl-CoA Desaturase-1 (SCD-1) deficient Mice:

Stearoyl-CoA desaturase-1 is a key enzyme in the biosynthesis of monounsaturated fatty acids, particularly oleate and palmitoleate, from saturated fatty acids. nih.govnih.gov These monounsaturated fatty acids are primary components of triglycerides, phospholipids (B1166683), and cholesteryl esters. nih.govnih.gov Mice with a targeted disruption of the SCD-1 gene (SCD-1-/-) are deficient in the synthesis of these fatty acids, leading to reduced levels of hepatic triglycerides and cholesteryl esters. nih.gov Specifically, the levels of palmitoleate (16:1) are decreased in the lipid fractions of SCD-1-/- mice. nih.gov This model is, therefore, highly relevant for directly studying the impact of reduced endogenous palmitoleate availability on the formation of this compound and its subsequent physiological roles. SCD-1 deficient mice exhibit a lean phenotype, increased insulin (B600854) sensitivity, and resistance to diet-induced obesity, suggesting a link between the products of SCD-1 activity, including this compound, and metabolic regulation. nih.govnih.gov

ModelKey GenePrimary Phenotype related to this compound MetabolismResearch Application
ApoE-deficient Apolipoprotein E (ApoE)Markedly increased plasma cholesterol and spontaneous atherosclerosis. taconic.comnih.govStudying the role of cholesteryl esters in atherogenesis.
SCD-1 deficient Stearoyl-CoA Desaturase-1 (SCD-1)Reduced synthesis of monounsaturated fatty acids, including palmitoleate, leading to lower levels of hepatic cholesteryl esters. nih.govInvestigating the direct impact of reduced palmitoleate on this compound formation and metabolic regulation.
Caveolin-1 deficient Caveolin-1 (Cav-1)Altered plasma lipid and lipoprotein profiles, with an increased saturated+monounsaturated/polyunsaturated fatty acid ratio in cholesteryl esters. researchgate.netElucidating the role of caveolae and Cav-1 in cholesteryl ester metabolism and transport.

Caveolin-1 (Caveolin-1) deficient Mice:

Caveolin-1 is a structural protein of caveolae, which are specialized lipid raft microdomains in the plasma membrane involved in signal transduction and lipid transport, including cholesterol. nih.gov Caveolin-1 deficient (Cav-1-/-) mice display a complex metabolic phenotype, including resistance to diet-induced obesity and hypertriglyceridemia. nih.gov In the context of cholesteryl esters, fasting plasma from Cav-1-/- mice on a low-fat diet showed an increased proportion of cholesteryl esters containing monounsaturated fatty acids, such as CE 16:1 (this compound). researchgate.net This suggests that Caveolin-1 plays a significant role in the metabolism and trafficking of cholesteryl esters. The absence of Caveolin-1 may lead to alterations in the activity of enzymes involved in cholesterol esterification or in the selective uptake and transport of specific cholesteryl ester species. researchgate.netnih.gov

Diet-Induced Animal Models of Metabolic Perturbation

In addition to genetic modifications, dietary interventions are a common and effective method to induce metabolic dysregulation in animal models, thereby allowing for the study of this compound under conditions that mimic human metabolic diseases. labanimal.co.kr

High-fat and high-cholesterol diets are widely used to induce obesity, insulin resistance, and hypercholesterolemia in rodents. nih.govmdpi.com These diets lead to significant alterations in the lipid profiles of plasma and various tissues. By feeding animals diets enriched with specific fatty acids, including palmitoleate, or its precursor, palmitic acid, researchers can investigate the subsequent impact on the synthesis, incorporation into cholesteryl esters, and tissue accumulation of this compound. For instance, a high-fat diet can lead to an increase in de novo lipogenesis, a process that can elevate the availability of palmitoleate for esterification with cholesterol. nih.gov The composition of dietary fat directly influences the fatty acid composition of cholesteryl esters. Therefore, these models are crucial for understanding how dietary patterns can modulate the levels of this compound and its association with diet-induced pathologies.

Diet TypeKey Metabolic PerturbationImpact on this compoundResearch Focus
High-Fat Diet Obesity, insulin resistance, increased de novo lipogenesis. nih.govnih.govPotential increase in this compound due to enhanced availability of palmitoleate.To understand the role of dietary fat in modulating this compound levels and its link to obesity-related metabolic diseases.
High-Cholesterol Diet Hypercholesterolemia, atherosclerosis. mdpi.comIncreased substrate (cholesterol) availability for esterification, potentially leading to elevated this compound levels.To investigate the contribution of dietary cholesterol to the this compound pool and its involvement in cardiovascular disease.
Western Diet Combination of high fat and high cholesterol, mimicking human dietary patterns. arvojournals.orgSignificant alterations in lipoprotein profiles and cholesteryl ester composition.To model the complex interplay of dietary components on this compound metabolism in the context of metabolic syndrome.

Comparative Biochemistry Across Animal Species for Evolutionary Insights

The study of this compound across different animal species can provide valuable insights into its fundamental biological roles and evolutionary conservation. While detailed comparative lipidomic data for this compound is not extensively available, the underlying principles of lipid metabolism offer a framework for such investigations.

Q & A

Basic Research Questions

Q. How is cholesteryl palmitoleate identified and quantified in biological samples?

  • Methodological Answer : this compound is typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI). A validated protocol involves preparing calibration curves with internal standards (e.g., deuterated analogs) and optimizing MRM (multiple reaction monitoring) transitions for specificity. For example, SCIEX Triple Quad systems achieve sensitivity down to 156.25 pg/ml in serum samples, with chromatographic separation using C18 columns and isopropanol-based mobile phases .
  • Key Considerations : Validate method specificity by analyzing blank matrices (e.g., plasma, liver homogenates) to confirm no interference at retention times. Include recovery rates and matrix effect assessments .

Q. What is the role of this compound in lipid metabolism pathways?

  • Methodological Answer : Investigate its metabolic flux using isotope-labeled tracers (e.g., ¹³C-palmitoleate) in cell or animal models. Analyze incorporation into cholesteryl esters via enzymatic assays (e.g., acyl-CoA:cholesterol acyltransferase activity) and compare with other esters (e.g., cholesteryl oleate, stearate). Studies in HIV-1 transgenic rats revealed elevated palmitoleate in cholesteryl esters during dysregulated PUFA metabolism, suggesting its role as a biomarker for lipid imbalance .
  • Key Considerations : Normalize data to total lipid content and validate findings with genetic knockout models (e.g., β-carotene oxygenase-deficient mice) to isolate pathway-specific effects .

Advanced Research Questions

Q. How can contradictory data on this compound concentrations across studies be reconciled?

  • Methodological Answer : Perform meta-analyses with strict inclusion criteria (e.g., tissue type, disease state, analytical method). For example, discrepancies in liver vs. plasma concentrations may arise from tissue-specific esterification rates. Use multivariate statistics (e.g., PCA) to identify confounding variables (e.g., dietary palmitoleate intake, sample storage conditions) .
  • Key Considerations : Report detailed protocols for lipid extraction (e.g., Folch method) and ester hydrolysis to ensure comparability. Address inter-lab variability by sharing raw data via repositories .

Q. What experimental designs are optimal for studying this compound’s role in membrane dynamics?

  • Methodological Answer : Use Langmuir-Blodgett troughs to measure surface pressure-area isotherms of lipid monolayers containing this compound. Compare with structurally similar esters (e.g., cholesteryl myristate) to assess acyl chain length effects. Complement with fluorescence anisotropy using DPH probes to quantify membrane fluidity in liposomes .
  • Key Considerations : Control for oxidation by conducting experiments under nitrogen and validate purity via NMR or HPLC-ELSD .

Q. How can multi-omics approaches elucidate this compound’s involvement in disease pathogenesis?

  • Methodological Answer : Integrate metabolomics (FI/ESI-MS/MS), transcriptomics (RNA-seq), and lipidomics to map its interactions in conditions like chronic rhinosinusitis (CRS). For example, detect this compound in nasal polyp metabolomes and correlate with inflammatory gene expression (e.g., arachidonic acid pathway genes) .
  • Key Considerations : Use pathway enrichment tools (e.g., MetaboAnalyst) and validate findings in patient-derived organoids or CRISPR-edited cell lines .

Methodological Best Practices

  • Reproducibility : Document all experimental parameters (e.g., column temperature, ionization settings) in supplementary materials to enable replication .
  • Data Interpretation : Use PICOT frameworks to structure research questions, emphasizing population (e.g., transgenic models), interventions (e.g., dietary modifications), and outcomes (e.g., ester concentrations) .
  • Ethical Compliance : Address lipidomic data privacy concerns by anonymizing patient-derived samples and adhering to FAIR data principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.